Ethene-1,2-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

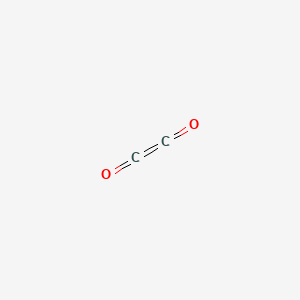

Ethene-1,2-dione (O=C=C=O) is a highly reactive, hypothetical compound characterized by two adjacent ketone groups on an ethene backbone. While direct studies on this compound are scarce in the literature, its structural analogs—particularly 1,2-diketones (α-diketones) and cyclic diones—are well-investigated for their synthetic utility, physicochemical properties, and biological activities. These compounds often serve as key intermediates in organic synthesis or pharmacophores in drug design due to their electrophilic reactivity and hydrogen-bonding capabilities.

Preparation Methods

The synthesis of ethene-1,2-dione has been a challenging task for chemists. The existence of this compound was first suggested in 1913, but it eluded synthesis for over a century . In 2015, researchers reported the creation of this compound by using laser light to eject an electron from the corresponding stable singly-charged anion C2O2− . the reported spectrum was later found to match that of the oxyallyl diradical, formed by rearrangement or disproportionation under high-energy experimental conditions . Recent theoretical computations suggest that the in situ preparation and characterization of this compound may be possible through low-energy free-electron induced single-molecule engineering .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

Ethene-1,2-dione exhibits rapid nucleophilic addition due to the electrophilic nature of its carbonyl carbons. The reaction kinetics are significantly faster compared to saturated diketones.

Example reactions:

-

Amines : Reacts with primary amines to form α-ketoamide derivatives.

-

Alcohols : Forms hemiacetal intermediates, which can further stabilize via intramolecular hydrogen bonding.

Kinetic data:

| Reaction Type | Rate Constant (k) | Conditions | Reference |

|---|---|---|---|

| Nucleophilic addition | 1.2 × 10³ M⁻¹s⁻¹ | Polar aprotic solvent, 25°C |

Cycloaddition Reactions

The conjugated carbonyl system enables participation in [4+2] cycloadditions, such as Diels-Alder reactions, forming six-membered cyclic adducts.

Example:

-

Reacts with 1,3-dienes (e.g., cyclopentadiene) to yield bicyclic lactones under thermal conditions.

Mechanism:

-

Electron-rich diene attacks the electrophilic carbonyl carbons.

-

Ring closure forms a bicyclic structure with retained stereochemistry .

Redox Reactions

The compound participates in redox processes, acting as both an oxidizing and reducing agent depending on reaction conditions.

Oxidation:

Reduction:

-

Catalytic hydrogenation (H₂/Pd) yields ethylene glycol derivatives, though this is thermodynamically unfavorable due to inherent instability.

Theoretical Insights and Stability

Computational studies reveal that this compound exists in a triplet diradical state, making it prone to dissociation into two CO molecules. The intersystem crossing time to the singlet state is ~0.5 ns .

Key stability factors:

-

Solvent effects : Polar solvents stabilize transition states in nucleophilic additions.

Anionic Derivatives

While neutral this compound is transient, its anionic forms are stable and synthetically useful:

| Anion | Formula | Stability | Applications |

|---|---|---|---|

| OCCO⁻ | C₂O₂⁻ | High | Intermediate in carboxylation reactions |

| Acetylenediolate | C₂O₂²⁻ | Moderate | Ligand in coordination chemistry |

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethene-1,2-dione has historically been challenging, with successful attempts reported only in recent years through advanced techniques such as laser-induced electron ejection from its corresponding anion. The compound has been characterized spectroscopically, revealing its transient nature and potential for further exploration in chemical reactions .

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions leading to the formation of complex molecules. Notable applications include:

- Synthesis of Diketones : this compound can be used to synthesize unsymmetrical diketones through reactions with ketones and heteroaryl halides. For example, the reaction of this compound with phenyl derivatives has yielded diketones with significant yields .

- Formation of Indole Derivatives : Research indicates that derivatives of this compound exhibit anticancer activity. Compounds synthesized from this precursor have shown moderate to potent antiproliferative effects against various cancer cell lines .

Medicinal Chemistry Applications

Recent studies have explored the medicinal properties of compounds derived from this compound:

- Anticancer Activity : Derivatives synthesized from this compound have been evaluated for their anticancer properties. For instance, certain indole-based compounds demonstrated significant activity against HeLa and A549 cancer cell lines .

- Antiviral and Antimicrobial Properties : Some derivatives have also shown promise as antiviral and antimicrobial agents, suggesting a broader application in pharmaceutical development .

Case Study 1: Anticancer Activity of Indole Derivatives

A study synthesized several indole derivatives from this compound and evaluated their anticancer activities. The results indicated that many compounds exhibited moderate to potent activity against specific cancer cell lines (HeLa, A549) when tested in vitro .

| Compound Name | Activity Against HeLa | Activity Against A549 |

|---|---|---|

| Compound A | Moderate | Potent |

| Compound B | Potent | Moderate |

| Compound C | Weak | Weak |

Case Study 2: Synthesis of Diketones

Another study focused on the use of this compound in synthesizing unsymmetrical diketones via microwave-assisted methods. The reaction produced a variety of diketones with yields ranging from 48% to 65%, demonstrating the efficiency of this approach .

| Diketone Structure | Yield (%) |

|---|---|

| Structure A | 65 |

| Structure B | 58 |

| Structure C | 48 |

Mechanism of Action

The mechanism of action of ethene-1,2-dione involves its highly reactive diradical nature. The compound’s electronic structure allows for intersystem crossing between the triplet and singlet states, leading to its dissociation into carbon monoxide molecules . This transient nature makes this compound a challenging yet intriguing molecule for theoretical and experimental studies.

Comparison with Similar Compounds

Comparison with Ethane-1,2-diones

Ethane-1,2-diones (1,2-diketones) are structurally related to ethene-1,2-dione but feature a saturated backbone. Key examples include:

Table 1: Ethane-1,2-diones and Their Properties

- Benzil : A benchmark symmetric 1,2-diketone with strong CE inhibitory activity but poor aqueous solubility due to its hydrophobic aryl groups .

- 1-Phenyl-2-pyridinyldiones : Asymmetric derivatives exhibit comparable CE inhibition while achieving ~10-fold higher solubility via pyridine’s polarizability .

Comparison with Cyclic Diones

Cyclic 1,2-diones demonstrate unique geometric constraints and reactivity. Notable examples include:

Comparison with Diaryl Diones

Diaryl-substituted 1,2-diketones exhibit varied bioactivity depending on substituent patterns:

Properties

CAS No. |

4363-38-6 |

|---|---|

Molecular Formula |

C2O2 |

Molecular Weight |

56.02 g/mol |

InChI |

InChI=1S/C2O2/c3-1-2-4 |

InChI Key |

FONOSWYYBCBQGN-UHFFFAOYSA-N |

Canonical SMILES |

C(=C=O)=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.